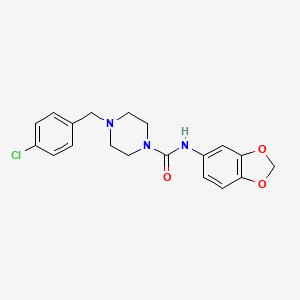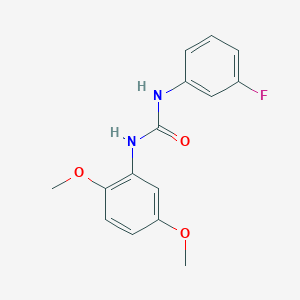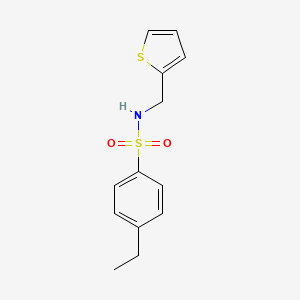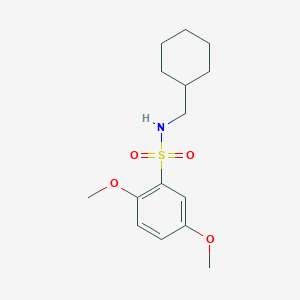![molecular formula C13H17ClN2O4S2 B4421729 1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4421729.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
説明
1-[(5-chloro-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
CP-690,550 works by inhibiting the activity of JAK3, which is a key enzyme in the signaling pathway of several cytokines. By blocking JAK3, CP-690,550 prevents the activation of T cells and B cells, which play a crucial role in the immune response. This leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha. It also decreases the number of T cells and B cells in the blood, which are responsible for the immune response. CP-690,550 has been shown to be effective in reducing the symptoms of autoimmune diseases such as joint pain, swelling, and inflammation.
実験室実験の利点と制限
One of the major advantages of CP-690,550 is its potency and selectivity for JAK3. It has a high affinity for JAK3 and does not inhibit other kinases in the JAK family, which reduces the risk of off-target effects. CP-690,550 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of CP-690,550 is its potential for immunosuppression, which can increase the risk of infections. It is also important to note that CP-690,550 has not been approved for clinical use in humans.
将来の方向性
There are several future directions for the study of CP-690,550. One potential area of research is the development of more selective JAK3 inhibitors that have reduced immunosuppressive effects. Another area of research is the investigation of the potential therapeutic applications of CP-690,550 in other diseases such as multiple sclerosis and systemic lupus erythematosus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of CP-690,550 in humans.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of JAK3, a kinase that plays a crucial role in the immune system. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S2/c14-11-3-4-12(21-11)22(18,19)16-7-5-15(6-8-16)13(17)10-2-1-9-20-10/h3-4,10H,1-2,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKROEMLHKXFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B4421674.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4421683.png)

![4-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4421706.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4421720.png)

![1-[(2-methoxyphenoxy)acetyl]azocane](/img/structure/B4421749.png)
![2-{5-[(3-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421751.png)
